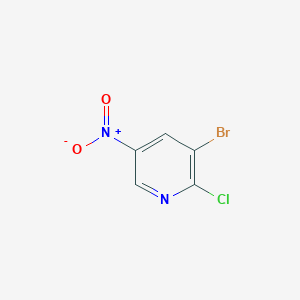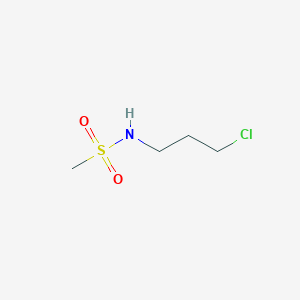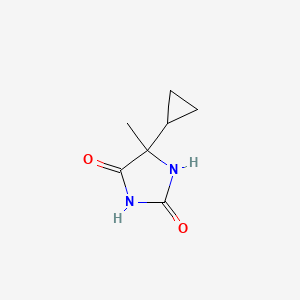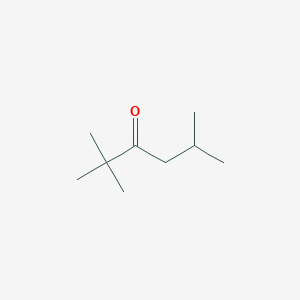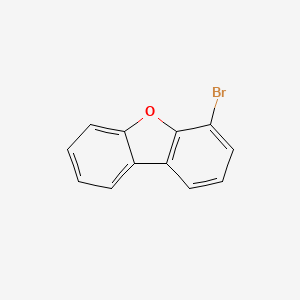
N-(2,2-Diéthoxyéthyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aniline derivatives, including N-(2,2-Diethoxyethyl)aniline, often involves catalytic reactions, substitution reactions, or condensation reactions. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates is a common method used to introduce the amine group into aromatic compounds, thereby forming various aniline derivatives (Wolfe & Buchwald, 2003). This method highlights the versatility and efficiency of catalytic systems in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial in determining their chemical reactivity and physical properties. Studies using methods such as X-ray diffraction analysis provide insights into the coordination geometry of nitrogen atoms and the overall molecular conformation. For example, the molecular structure of N-benzylidene-aniline was determined by gas electron diffraction and molecular mechanics calculations, revealing the coplanarity and rotation angles of the phenyl rings attached to the nitrogen atom (Trætteberg et al., 1978).
Chemical Reactions and Properties
The chemical reactions involving aniline derivatives can range from simple substitution reactions to more complex cycloadditions. For instance, the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with trimethylsilylynamides for the synthesis of axially chiral anilides demonstrates the potential for creating complex structures with high enantioselectivity (Tanaka et al., 2006).
Physical Properties Analysis
The physical properties of aniline derivatives, such as solubility, melting point, and conductivity, are influenced by their molecular structure. For example, the synthesis and characterization of N- and O-alkylated poly[aniline-co-N-(2-hydroxyethyl) aniline] explored the solubility and conductivity of the polymers, revealing that the initial copolymer exhibited greater solubility in common organic solvents compared to polyaniline, with conductivity measurements performed using a four-point probe method (Shadi et al., 2012).
Chemical Properties Analysis
The chemical properties of aniline derivatives, including reactivity, stability, and the ability to participate in various chemical reactions, are critical for their applications. Studies on the synthesis and electrorheological behavior of semiconducting poly(aniline-co-o-ethoxy aniline) highlight how the copolymerization of aniline with other monomers can modify its chemical behavior and enhance its applicability in fields such as electrorheology (Clioi et al., 1999).
Applications De Recherche Scientifique
Synthèse organique
N-(2,2-Diéthoxyéthyl)aniline: est un intermédiaire précieux en synthèse organique. Sa structure permet l'introduction du groupe diéthoxyéthyle dans d'autres molécules, ce qui peut être utile pour synthétiser des composés organiques complexes. Par exemple, il peut être utilisé pour créer de nouveaux produits pharmaceutiques en incorporant le fragment diéthoxyéthyle dans les molécules de médicaments, modifiant potentiellement leurs propriétés pharmacocinétiques .
Études électrochimiques
Ce composé a été étudié dans le contexte de l'oxydation électrochimique des amines. Le processus d'oxydation électrochimique est une voie critique pour la synthèse et la modification de molécules chimiquement utiles, notamment les produits pharmaceutiques et les produits agrochimiquesThis compound peut servir de composé modèle pour comprendre le mécanisme d'oxydation des amines aliphatiques et des dérivés de l'aniline .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme étalon ou réactif dans des méthodes chromatographiques telles que la HPLC. Sa structure et ses propriétés bien définies le rendent adapté au développement de méthodes et à l'étalonnage dans l'analyse de mélanges complexes .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUGEBXVGPRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334213 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22758-34-5 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the newly developed method for synthesizing N-(2,2-Diethoxyethyl)anilines described in the research?
A1: The research highlights a "facile and efficient" method for preparing various N-(2,2-diethoxyethyl)anilines. [] This method utilizes a modified Buchwald-Hartwig reaction, employing a Pd catalyst generated in situ from Pd2(dba)3/XantPhos. A key advantage is its effectiveness in coupling both electron-deficient and electron-rich aryl bromides with 2-amino acetaldehyde diethyl acetal to produce the desired N-(2,2-diethoxyethyl)anilines in high yields (73%~96%). [] This adaptability makes the method particularly valuable for synthesizing a diverse range of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



